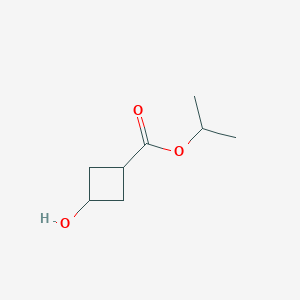
Methyl 4-fluorobenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-fluorobenzene-1-sulfonate: is an organic compound that belongs to the class of sulfonate esters It is characterized by a methyl group attached to a benzene ring, which is further substituted with a fluorine atom and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-fluorobenzene-1-sulfonate can be synthesized through several methods. One common approach involves the sulfonation of 4-fluorotoluene followed by esterification. The sulfonation is typically carried out using sulfur trioxide or chlorosulfonic acid, and the esterification is achieved using methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous-flow processes to enhance efficiency and yield. These methods involve the use of advanced reactors and precise control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-fluorobenzene-1-sulfonate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of the sulfonate group with other electrophiles, such as halogens or nitro groups.
Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles, leading to the formation of different substituted benzene derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used under basic conditions to facilitate the substitution.
Major Products:
Electrophilic Aromatic Substitution: Products include halogenated or nitrated benzene derivatives.
Nucleophilic Substitution: Products include various substituted benzene compounds depending on the nucleophile used.
Scientific Research Applications
Methyl 4-fluorobenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the development of fluorescent probes for detecting biomolecules.
Medicine: It serves as a building block in the synthesis of pharmaceutical agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-fluorobenzene-1-sulfonate involves its reactivity as an electrophile in aromatic substitution reactionsThis reactivity is facilitated by the electron-withdrawing nature of the fluorine atom, which enhances the electrophilicity of the compound .
Comparison with Similar Compounds
- Methyl 4-chlorobenzene-1-sulfonate
- Methyl 4-bromobenzene-1-sulfonate
- Methyl 4-nitrobenzene-1-sulfonate
Comparison: Methyl 4-fluorobenzene-1-sulfonate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and nitro analogs. The fluorine atom’s strong electron-withdrawing effect enhances the compound’s reactivity in electrophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H7FO3S |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
methyl 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C7H7FO3S/c1-11-12(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 |
InChI Key |
MBFSZLDWZHRFRI-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12100656.png)






![3-[(E)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate](/img/structure/B12100691.png)
![5a,5b,8,8,11a,13b-Hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12100697.png)

![(2,2-Dimethylpropyl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B12100711.png)


